Lobatamide C
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Overview
Description
Lobatamide C is a natural product isolated from the tunicate Aplidium lobatum, found in the southwestern Pacific Ocean . This compound has garnered significant interest due to its ability to inhibit mammalian vacuolar-type proton ATPase (V-ATPase), making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide C involves several key steps :
Diastereoselective Allenylation: The synthesis begins with the diastereoselective allenylation of an α,β-unsaturated aldehyde.
Hydroboration and Migita-Kosugi-Stille Coupling: The allylic aryl moiety, including a trisubstituted Z-olefin, is constructed by hydroboration of a 1,1-disubstituted allene followed by Migita-Kosugi-Stille coupling.
Zhao Macrolactonization: The seco acid, which is highly unstable, undergoes Zhao macrolactonization under acidic conditions to form a common bislactone intermediate.
Hydrozirconation-Iodination and Copper-Mediated Coupling: The terminal alkyne undergoes hydrozirconation-iodination, followed by copper-mediated coupling with primary amides to install the enamide side chains.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Lobatamide C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The enamide side chains can undergo substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted enamides
Scientific Research Applications
Lobatamide C has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting V-ATPase, which is crucial for intracellular pH regulation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit V-ATPase, which is overexpressed in many cancer cells.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Lobatamide C exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase) . V-ATPase is an ATP-driven proton pump that plays a crucial role in maintaining intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .
Comparison with Similar Compounds
Lobatamide C is part of a family of salicylate enamides, which includes compounds such as:
- Lobatamide A
- Salicylihalamide A
- Apicularen A
Uniqueness: this compound is unique due to its highly complex structure, which includes a central macro-benzolactone and an enamide side chain . This structural complexity contributes to its potent biological activity and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H32N2O8 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E,4Z)-N-[(E)-3-[(9E)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6+,14-12+,15-5+,18-11?,29-16- |
InChI Key |
JYHIHHYYXXKTTJ-HPPATNPVSA-N |
Isomeric SMILES |
CC1/C=C/C(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C/C=N\OC)C)O |
Canonical SMILES |
CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |
Synonyms |
lobatamide C |
Origin of Product |
United States |
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